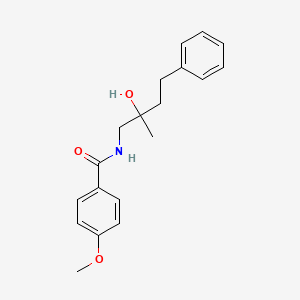

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group and a branched N-alkyl chain featuring a hydroxyl group, methyl group, and phenyl moiety.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-18(21)16-8-10-17(23-2)11-9-16/h3-11,22H,12-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZATWJHROCSENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-hydroxy-2-methyl-4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural Comparison of 4-Methoxybenzamide Derivatives

Key Observations :

- The hydroxyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to purely alkyl-substituted analogs like N-(tert-butyl)-4-methoxybenzamide (42) .

- The phenylbutyl chain introduces steric bulk and aromatic interactions, contrasting with the flexible 6-aminohexyl group in compound 14 , which may improve cellular uptake.

Physicochemical Properties

Spectroscopic Characteristics

- NMR Data : The 4-methoxy group in analogs like 42 resonates at δ 55.5 ppm in $^{13}\text{C}$ NMR , a benchmark for identifying this substituent in the target compound.

- Hydrogen Bonding : The hydroxyl group in the target compound may downfield-shift adjacent protons in $^{1}\text{H}$ NMR, similar to N,2-Dihydroxy-4-methoxybenzamide .

Stability

Table 2: pH-Dependent Stability of N-Substituted Benzamides

| Compound | pH 4.5 Hydrolysis (%) | pH 6.0 Hydrolysis (%) | Reference |

|---|---|---|---|

| N-(6-aminohexyl)-4-methoxybenzamide (14) | >80% cleavage | ≤20% cleavage |

The target compound’s hydroxyl group may confer pH-sensitive stability, akin to compound 14 , where acidic conditions accelerate hydrolysis. However, steric hindrance from the phenylbutyl chain could mitigate this effect.

Protein Binding and Docking Studies

- Compound 7j (4-methoxybenzamide derivative) exhibited a docking score of -9.65 kcal/mol with EGFR TKD (1M17), attributed to the 4-methoxy group’s interactions with hydrophobic pockets .

- N-(bis(2-hydroxyethyl)carbamothioyl)-4-methoxybenzamide (2c) demonstrated metal-coordination capabilities, suggesting the target compound’s hydroxyl group could similarly facilitate interactions with biological targets.

Hypothetical SAR Insights :

- The 4-methoxy group is a conserved pharmacophore for protein binding.

- The phenylbutyl chain in the target compound may enhance binding affinity through π-π stacking, analogous to the quinazolinone core in 7j .

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with 2-hydroxy-2-methyl-4-phenylbutylamine. This reaction is generally facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) at room temperature. The compound's structure is characterized by the presence of both hydrophobic aromatic rings and polar functional groups, suggesting significant interactions with biological macromolecules.

The mechanism of action for this compound involves its interaction with specific molecular targets. The hydroxy and methoxy groups are crucial for its binding affinity and reactivity, allowing the compound to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, which depend on the specific application context.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Antiviral Activity:

- Preliminary studies suggest that derivatives of benzamide compounds can exert antiviral effects against various viruses. For instance, similar compounds have shown activity against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .

2. Anticancer Potential:

- The compound has been explored for its potential in cancer therapy. Studies on related benzamide derivatives have demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including receptor modulation and interference with signaling pathways .

3. Inflammation Modulation:

- Compounds with similar structures have been reported to modulate inflammatory responses, suggesting that this compound may also possess anti-inflammatory properties.

Case Studies and Research Findings

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science (e.g., organic semiconductors)?

- Methodological Answer :

- Electrochemical characterization : Cyclic voltammetry to measure HOMO/LUMO levels.

- Thin-film fabrication : Spin-coating or Langmuir-Blodgett techniques for OLED/OFET applications.

- Collaborate with materials scientists to optimize charge transport properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.